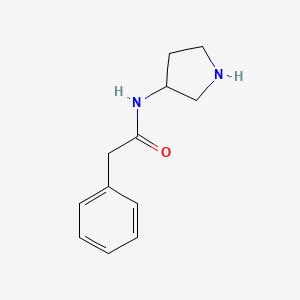![molecular formula C18H22F3N3O2 B2892411 1,1,1-trifluoro-3-{4-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]piperidino}-2-propanol CAS No. 1025769-00-9](/img/structure/B2892411.png)
1,1,1-trifluoro-3-{4-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]piperidino}-2-propanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,1-trifluoro-3-{4-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]piperidino}-2-propanol is a synthetic organic compound notable for its unique chemical structure that includes a trifluoromethyl group, a methoxyphenyl group, a pyrazolyl moiety, and a piperidine ring
准备方法
Synthetic Routes and Reaction Conditions
The preparation of this compound involves multi-step synthesis strategies that integrate various organic chemistry techniques.
Starting Materials
Trifluoroacetone
4-methoxyphenylhydrazine
Piperidine
Stepwise Synthesis
Condensation Reaction: Trifluoroacetone undergoes a condensation reaction with 4-methoxyphenylhydrazine to form a trifluoromethyl-substituted pyrazole.
N-alkylation: The resulting pyrazole is then reacted with piperidine under suitable conditions to form the piperidino-substituted pyrazole.
Addition Reaction: The final step involves the addition of the alcohol group to the molecule, yielding the target compound.
Industrial Production Methods
Industrial synthesis often involves optimization of reaction conditions, scaling up processes to ensure consistent and high-yield production. Catalysts, temperature control, and solvent choice play crucial roles in maximizing efficiency.
化学反应分析
Types of Reactions
Oxidation: : The compound can undergo oxidation, potentially forming corresponding ketones or carboxylic acids.
Reduction: : Reduction reactions might reduce the trifluoromethyl group to a methyl group.
Substitution: : Possible nucleophilic substitutions at various positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution Reactions: : Using bases like sodium hydride or strong nucleophiles under controlled temperatures.
Major Products Formed
Oxidation Products: : Ketones, carboxylic acids.
Reduction Products: : Methylated derivatives.
Substitution Products: : Derivatives with altered functional groups.
科学研究应用
1,1,1-trifluoro-3-{4-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]piperidino}-2-propanol is utilized in various scientific domains, including:
Medicinal Chemistry: : Potential for developing new drugs, particularly targeting receptors or enzymes where the unique trifluoromethyl group can enhance binding affinity or metabolic stability.
Biological Research: : Used in studies to investigate interactions with biological macromolecules, understanding pathways, and mechanisms of action.
Industrial Applications: : May serve as an intermediate in the synthesis of other complex molecules.
作用机制
The mechanism by which this compound exerts its effects would involve its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. The trifluoromethyl group often increases the lipophilicity of the molecule, aiding in membrane permeability. Its structure can mimic biological substrates, allowing it to act as an inhibitor or modulator of biological pathways.
相似化合物的比较
Similar Compounds
1,1,1-Trifluoro-2-(pyridin-3-yl)-2-propanol: : Shares the trifluoromethyl and alcohol functional groups but with a pyridine ring instead of a piperidine and pyrazole moiety.
1,1,1-Trifluoro-3-(piperidin-4-yl)propan-2-ol: : Contains the piperidine ring and trifluoromethyl group but lacks the pyrazole and methoxyphenyl group.
Uniqueness
What sets 1,1,1-trifluoro-3-{4-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]piperidino}-2-propanol apart is its multi-functional group configuration, combining lipophilicity from the trifluoromethyl group and potential biological activity from the pyrazole and piperidine rings. This combination may offer unique interactions with biological systems, enhancing its utility in pharmaceutical research.
There you have it. An intricate and fascinating look at this compound—hope it tickled your intellectual curiosity!
属性
IUPAC Name |
1,1,1-trifluoro-3-[4-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]piperidin-1-yl]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22F3N3O2/c1-26-14-4-2-12(3-5-14)15-10-16(23-22-15)13-6-8-24(9-7-13)11-17(25)18(19,20)21/h2-5,10,13,17,25H,6-9,11H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTAUBGGJLHMORZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NNC(=C2)C3CCN(CC3)CC(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
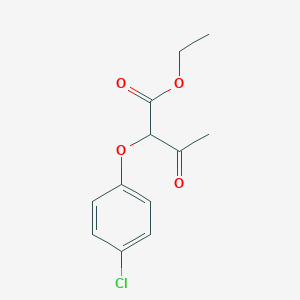
![6-Oxabicyclo[3.2.2]nonan-4-amine hydrochloride](/img/structure/B2892329.png)
![3-[4-(2-Phenylethyl)piperidin-1-yl]sulfonylpyridine-2-carbonitrile](/img/structure/B2892332.png)
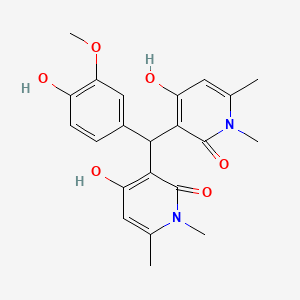
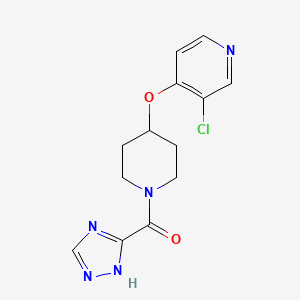
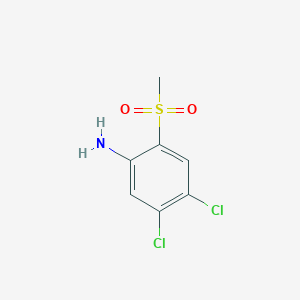
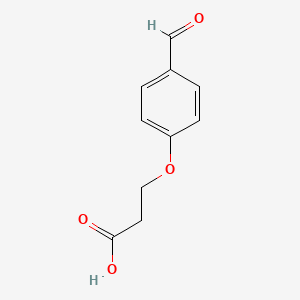
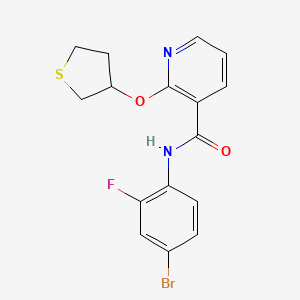
![1-(5-chloro-2-methoxyphenyl)-3-[(5-methyl-1,2-oxazol-4-yl)methyl]urea](/img/structure/B2892342.png)
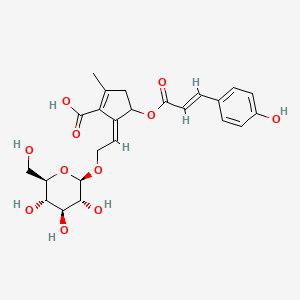
![(2,3-Dihydro-benzo[1,4]dioxin-6-yloxy)-acetic acid](/img/structure/B2892347.png)
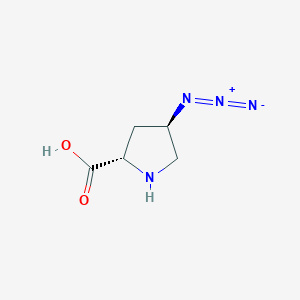
![N-[5-({[(4-bromophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-5-chloro-2-methoxybenzamide](/img/structure/B2892350.png)
